Cas no 1188123-06-9 (Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate)

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate is a brominated thiazole derivative featuring a difluorophenyl substituent, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both bromine and ester functional groups allows for further functionalization, making it valuable in the development of pharmaceuticals, agrochemicals, and materials science applications. Its structural motif is particularly useful in cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of complex heterocyclic compounds. The difluorophenyl group contributes to improved metabolic stability and bioavailability in drug discovery. This compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications.
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate structure
1188123-06-9 structure
商品名:Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate
CAS番号:1188123-06-9
MF:C12H8NO2F2SBr
メガワット:348.16322
CID:1040165
PubChem ID:53399675

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
    • Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate
    • 2-Bromo-4-(3,5-difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester
    • AK-88220
    • ANW-67448
    • CTK8C1914
    • KB-252582
    • 1188123-06-9
    • DTXSID70694657
    • Ethyl2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
    • DB-342926
    • ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate
    • 5-Thiazolecarboxylic acid, 2-broMo-4-(3,5-difluorophenyl)-, ethyl ester
    • MDL: MFCD11221014
    • インチ: InChI=1S/C12H8BrF2NO2S/c1-2-18-11(17)10-9(16-12(13)19-10)6-3-7(14)5-8(15)4-6/h3-5H,2H2,1H3
    • InChIKey: SLSWPHIDZMRDBP-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=C(C2=CC(=CC(=C2)F)F)N=C(Br)S1

計算された属性

  • せいみつぶんしりょう: 346.94272g/mol
  • どういたいしつりょう: 346.94272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1759643-1g
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
1188123-06-9 95+%
1g
¥3066.00 2024-08-09
TRC
E075515-50mg
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate
1188123-06-9
50mg
$ 305.00 2022-06-05
Alichem
A059003887-1g
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
1188123-06-9 95%
1g
$400.00 2023-09-04
Chemenu
CM189266-1g
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate
1188123-06-9 95%
1g
$430 2021-08-05
TRC
E075515-100mg
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate
1188123-06-9
100mg
$ 505.00 2022-06-05
Chemenu
CM189266-1g
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate
1188123-06-9 95%
1g
$398 2023-02-18
Ambeed
A663295-1g
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
1188123-06-9 95+%
1g
$365.0 2024-04-25

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate 関連文献

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylateに関する追加情報

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate (CAS No. 1188123-06-9) is a versatile organic compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound belongs to the thiazole class of heterocyclic compounds, which are widely recognized for their unique chemical properties and biological activities. The structure of this compound features a thiazole ring system substituted with a bromine atom at position 2, a difluorophenyl group at position 4, and an ethoxycarbonyl group at position 5. These substituents contribute to its stability, reactivity, and potential for further functionalization.

The synthesis of Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate involves a series of well-established organic reactions. Typically, the thiazole ring is formed via a condensation reaction between a thioamide and an aldehyde or ketone. Subsequent substitution reactions introduce the bromine atom and the difluorophenyl group, while the ethoxycarbonyl group is introduced through esterification. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact.

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate has garnered attention due to its potential as a precursor in drug discovery programs. Its thiazole core is known to exhibit diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. The bromine atom at position 2 serves as an excellent leaving group, facilitating nucleophilic substitutions that can lead to the formation of novel bioactive derivatives. For instance, recent studies have explored the substitution of bromine with other groups to enhance solubility and bioavailability.

In addition to its role in drug discovery, this compound has found applications in agrochemicals. The presence of the difluorophenyl group imparts electronic effects that can modulate the compound's activity against various pests and pathogens. Recent research has focused on optimizing its stability under field conditions and improving its selectivity towards target organisms to minimize environmental impact.

The physical properties of Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate are well-characterized. It is typically a crystalline solid with a melting point around 160°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. The compound's stability under thermal and photochemical conditions has been studied extensively, with results indicating moderate stability under standard storage conditions.

From an environmental perspective, the degradation pathways of Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate have been investigated to assess its ecological impact. Studies suggest that it undergoes hydrolysis under alkaline conditions to form biodegradable byproducts. Regulatory agencies have established guidelines for its safe handling and disposal to prevent contamination of water bodies.

In conclusion, Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate (CAS No. 1188123-06-9) is a valuable compound with promising applications in pharmaceuticals and agrochemicals. Its unique structure allows for versatile chemical modifications that can enhance its biological activity and environmental compatibility. Ongoing research continues to explore new synthetic routes and application areas for this compound, ensuring its relevance in the ever-evolving field of organic chemistry.

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Amadis Chemical Company Limited
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